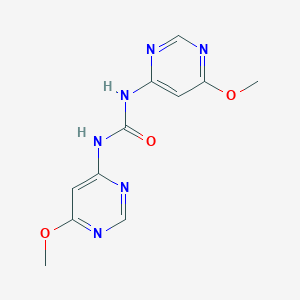
1,3-Bis(6-methoxypyrimidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(6-methoxypyrimidin-4-yl)urea is a synthetic organic compound characterized by the presence of two methoxypyrimidine rings connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(6-methoxypyrimidin-4-yl)urea typically involves the reaction of 6-methoxypyrimidine-4-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 6-methoxypyrimidine-4-amine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer phosgene substitutes and greener solvents can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(6-methoxypyrimidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: The pyrimidine rings can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine rings.
Scientific Research Applications
1,3-Bis(6-methoxypyrimidin-4-yl)urea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(6-methoxypyrimidin-4-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea linkage and methoxypyrimidine rings can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)urea: Similar structure but with phenyl rings instead of pyrimidine rings.
1,3-Bis(2,4,6-triphenylpyrimidin-5-yl)urea: Contains more complex pyrimidine derivatives.
1,3-Bis(hydroxymethyl)urea: Contains hydroxymethyl groups instead of methoxypyrimidine rings.
Uniqueness
1,3-Bis(6-methoxypyrimidin-4-yl)urea is unique due to the presence of methoxypyrimidine rings, which can impart specific chemical and biological properties. The methoxy groups can participate in various chemical reactions, and the pyrimidine rings can interact with biological targets, making this compound versatile for different applications.
Properties
Molecular Formula |
C11H12N6O3 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
1,3-bis(6-methoxypyrimidin-4-yl)urea |
InChI |
InChI=1S/C11H12N6O3/c1-19-9-3-7(12-5-14-9)16-11(18)17-8-4-10(20-2)15-6-13-8/h3-6H,1-2H3,(H2,12,13,14,15,16,17,18) |
InChI Key |
KKIFFKDHESARQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC2=CC(=NC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12240735.png)
![3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12240753.png)
![5-Chloro-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B12240756.png)
![3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240762.png)
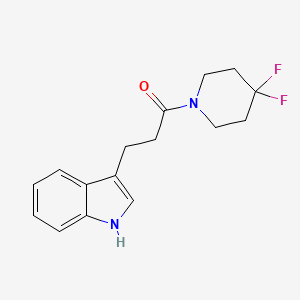
![2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12240774.png)
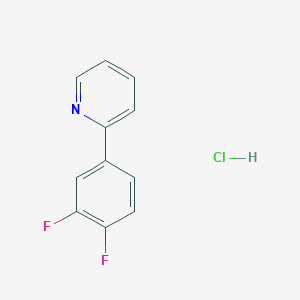
![N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12240785.png)
![1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B12240805.png)
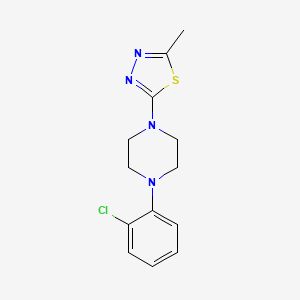
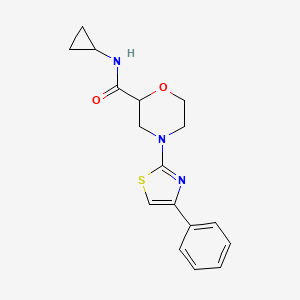
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B12240826.png)
![2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine](/img/structure/B12240834.png)
![4-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B12240840.png)
